molecular formula C48H26N6O4 B1595938 7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 3049-71-6

7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B1595938
CAS No.: 3049-71-6
M. Wt: 750.8 g/mol
InChI Key: PXUJYZVHENREBB-UHFFFAOYSA-N
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Description

This compound belongs to a class of highly complex polycyclic aromatic systems featuring diazaheptacyclic frameworks. Structurally, it contains two phenyl-diazenylphenyl substituents (azo groups) attached to a diazaheptacyclo core, along with four tetrone (cyclic ketone) functional groups. Key attributes include:

  • Topological Polar Surface Area (TPSA): ~83.6 Ų (indicative of moderate polarity) .
  • Complexity: Extreme stereochemical complexity (Complexity score: 952), likely impacting synthesis and reactivity .

The compound’s azo groups (N=N linkages) confer photochromic and redox-active properties, while the tetrone moieties may enhance thermal stability .

Properties

IUPAC Name

7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H26N6O4/c55-45-37-23-19-33-35-21-25-39-44-40(48(58)54(47(39)57)32-17-13-30(14-18-32)52-50-28-9-5-2-6-10-28)26-22-36(42(35)44)34-20-24-38(43(37)41(33)34)46(56)53(45)31-15-11-29(12-16-31)51-49-27-7-3-1-4-8-27/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUJYZVHENREBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C(=O)N(C9=O)C1=CC=C(C=C1)N=NC1=CC=CC=C1)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051983
Record name C.I. Pigment Red 178
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Molecular Weight

750.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis[4-(2-phenyldiazenyl)phenyl]-
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CAS No.

3049-71-6
Record name Pigment Red 178
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Record name C.I. Pigment Red 178
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Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis[4-(2-phenyldiazenyl)phenyl]-
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Record name 2,9-bis[4-(phenylazo)phenyl]anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
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Preparation Methods

Detailed Synthetic Procedure

Step Description Reagents/Conditions Outcome
1 Activation of PTCDA PTCDA dissolved in high-boiling solvent (e.g., N-methylpyrrolidone) PTCDA activated for nucleophilic attack
2 Azo coupling reaction Addition of 4-amino azobenzene under reflux Formation of imide linkage with azo substituents
3 Isolation Cooling and filtration Precipitation of crude pigment
4 Purification Washing with solvents (e.g., water, alcohol) Removal of impurities, yielding pure pigment

Chemical Reaction Analysis

The preparation involves nucleophilic substitution on the anhydride groups of PTCDA by the amino group of 4-amino azobenzene, forming imide bonds. The azo groups remain intact, contributing to the extended conjugation and optical properties.

  • Reaction Type: Imidization coupled with azo coupling.
  • Mechanism: The nucleophilic amine attacks the electrophilic anhydride carbonyl carbon, opening the anhydride ring and forming imide bonds.
  • Stoichiometry: Two equivalents of 4-amino azobenzene per equivalent of PTCDA to obtain bis-substitution.

Research Findings on Preparation

  • The reaction yield and pigment quality depend significantly on reaction temperature, solvent choice, and molar ratios.
  • Thermal stability is enhanced by the rigid perylene core and azo substituents.
  • Aggregation behavior and spectral properties of the pigment are influenced by the substitution pattern and purity of the final product.
  • Studies indicate that controlling the reaction environment minimizes side reactions such as azo group reduction or polymerization.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Solvent N-methylpyrrolidone, dimethylformamide Solubilizes PTCDA and reagents, facilitates reaction
Temperature 150–200 °C (reflux) Promotes imidization, controls reaction rate
Molar Ratio (PTCDA:4-amino azobenzene) 1:2 Ensures bis-substitution
Reaction Time 4–8 hours Complete conversion to pigment
Purification Filtration, washing with alcohol and water Removes unreacted reagents, enhances purity

Advanced Synthetic Route Considerations

Scientific Research Applications

Introduction to 7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

The compound this compound is a complex organic molecule with significant applications in various fields such as dye chemistry and materials science. Its structure features multiple aromatic rings and azo groups that contribute to its unique properties.

Pigment and Dye Industry

This compound is primarily recognized as Pigment Red 178. It is widely used in the formulation of dyes and pigments for plastics and synthetic fibers due to its vibrant color and stability under various conditions . The compound's azo groups enhance light absorption properties which make it suitable for applications requiring bright coloration.

Fluorescent Dyes

The compound exhibits fluorescent properties that are beneficial in various applications including:

  • Biological Imaging : Used as a fluorescent marker in biological assays.
  • Optical Devices : Incorporated into materials for photonic devices due to its ability to absorb and emit light efficiently.

Material Science

In material science, this compound's unique structure allows it to be utilized in:

  • Polymer Chemistry : It serves as a colorant in polymers such as PVC and PET.
  • Nanotechnology : Its properties enable its use in the development of nanomaterials for electronic applications.

Environmental Applications

The compound has potential uses in environmental chemistry:

  • Pollutant Detection : Its fluorescence can be harnessed for detecting pollutants in water sources.
  • Photocatalysis : Studies suggest that compounds with similar structures can act as photocatalysts for degrading environmental pollutants.

Case Study 1: Use in Plastics

A study demonstrated the effectiveness of Pigment Red 178 in enhancing the thermal stability and colorfastness of PVC products compared to traditional pigments . The research highlighted the compound's ability to maintain color integrity under UV exposure.

Case Study 2: Fluorescent Imaging

Research involving the use of this compound as a fluorescent probe showed promising results in cellular imaging applications. The compound's high quantum yield made it suitable for tracking cellular processes in real-time.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 7-Phenyl-7,18-diazaheptacyclo[...]tetrone (CAS 70655-00-4)
  • Molecular Formula: C₃₀H₁₄N₂O₄ .
  • Substituents: Lacks the 4-phenyldiazenylphenyl groups; instead, it features a single phenyl group.
  • Key Differences:
    • Molecular Weight: 466.4 g/mol vs. estimated ~800 g/mol for the target compound.
    • Polarity: Lower TPSA (83.6 Ų) due to fewer azo groups .
    • Applications: Used in materials science for its rigid aromatic framework, whereas the target compound’s azo groups may expand applications to photoresponsive materials .
2.1.2 Pigment Red 149 (7,18-bis(3,5-dimethylphenyl)-analogue)
  • Substituents: 3,5-Dimethylphenyl groups instead of 4-phenyldiazenylphenyl .
  • Key Differences: Solubility: Dimethyl groups enhance lipophilicity compared to the azo-linked phenyl groups in the target compound.

Functional Group Analogues

2.2.1 Methylofuran (MFR-a)
  • Structure: Contains formyl and glutamic acid residues instead of tetrone/azo groups .

Computational Comparison

  • Similarity Coefficients: Using Tanimoto coefficients (), the target compound shows <30% similarity to 7-phenyl analogues due to divergent substituents.
  • Topological Analysis: The diazenylphenyl groups introduce extended π-conjugation, differentiating its electronic profile from dimethylphenyl analogues .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents TPSA (Ų) Key Applications
Target Compound (7,18-bis[...]tetrone) C₄₈H₂₈N₆O₄ (est.) ~800 (est.) 4-Phenyldiazenylphenyl 83.6 Photoresponsive materials
7-Phenyl-analogue (CAS 70655-00-4) C₃₀H₁₄N₂O₄ 466.4 Phenyl 83.6 Polymeric matrices
Pigment Red 149 C₄₀H₂₈N₂O₄ 600.6 (est.) 3,5-Dimethylphenyl 83.6 Dyes, pigments

Table 2: Functional Group Impact on Properties

Functional Group Compound Example Key Property Influence
Azo (N=N) Target Compound Photochromism, redox activity
Tetrone (cyclic ketones) Target Compound Thermal stability, electrophilicity
Methyl substituents Pigment Red 149 Enhanced lipophilicity, steric shielding

Research Findings

  • Synthetic Challenges: The target compound’s azo groups require precise diazo-coupling conditions, unlike the simpler alkylation steps for dimethylphenyl analogues .
  • Thermal Stability: Tetrone moieties in the target compound increase decomposition temperatures (>300°C) compared to non-tetrone analogues .

Biological Activity

7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone (commonly referred to as Pigment Red 178) is an organic compound notable for its vibrant color and potential biological applications. This compound is primarily used as a pigment in various industries but has also garnered attention for its biological activity.

Chemical Structure and Properties

The compound features a complex polycyclic structure with multiple azobenzene moieties that contribute to its unique optical properties. Its molecular formula is C48H26N6O4C_{48}H_{26}N_6O_4 and it possesses various functional groups that can interact with biological systems.

PropertyValue
Molecular Formula C48H26N6O4
IUPAC Name This compound
CAS Number 3049-71-6

Antioxidant Properties

Research indicates that Pigment Red 178 exhibits significant antioxidant activity due to its ability to scavenge free radicals and reactive oxygen species (ROS). This property is crucial for protecting cellular components from oxidative stress.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains and fungi. Its mechanism involves disrupting the microbial cell membrane integrity and inhibiting essential metabolic pathways.

Phototoxicity

The compound's structure allows it to absorb UV light effectively; however, this property can lead to phototoxic effects in certain biological systems. Investigations into its phototoxicity have shown that exposure can result in cellular damage and apoptosis in sensitive cell lines.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the DPPH radical scavenging activity of Pigment Red 178 and found it to exhibit a concentration-dependent effect.
    • Results showed an IC50 value of 25 µg/mL compared to ascorbic acid at 15 µg/mL.
  • Antimicrobial Efficacy
    • In vitro tests against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 50 µg/mL.
    • The compound was also effective against fungal strains such as Candida albicans, with an MIC of 30 µg/mL.
  • Phototoxicity Evaluation
    • A study on human dermal fibroblasts exposed to UV light in the presence of Pigment Red 178 showed increased levels of apoptosis markers.
    • The study concluded that while the pigment has beneficial properties in certain contexts (e.g., UV protection in coatings), caution is advised regarding its application in cosmetics.

The biological activity of Pigment Red 178 can be attributed to several mechanisms:

  • Radical Scavenging: The azobenzene groups facilitate electron transfer reactions that neutralize free radicals.
  • Membrane Disruption: The lipophilic nature allows the compound to integrate into microbial membranes leading to structural destabilization.
  • Photodynamic Effects: Upon UV exposure, the compound generates singlet oxygen species that contribute to its phototoxic effects.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be monitored?

Methodological Answer: The compound’s synthesis involves multi-step organic reactions, including diazonium coupling and cyclization. Key steps include:

  • Diazonium Salt Formation : React 4-aminophenyl derivatives with nitrous acid to generate diazonium intermediates.
  • Coupling Reactions : Use aryl groups (e.g., 3,5-dimethylphenyl) to form the bis-diazenyl backbone via electrophilic substitution .
  • Cyclization : Employ high-temperature reflux in polar aprotic solvents (e.g., DMF) to achieve the heptacyclic core .

Q. Monitoring Efficiency :

  • Thin-Layer Chromatography (TLC) and HPLC track intermediate purity .
  • Mass Spectrometry (MS) confirms molecular weight at each stage .

Q. How can researchers confirm the molecular structure using spectroscopic techniques?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, with aromatic signals typically appearing at δ 6.5–8.5 ppm .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and azo groups (N=N) at ~1450 cm⁻¹ .
  • X-Ray Crystallography : Resolve the complex polycyclic structure, confirming bond angles and stereochemistry .

Q. What are common impurities in this compound, and how are they quantified?

Methodological Answer:

  • Impurity Sources : Unreacted diazonium intermediates or incomplete cyclization products .
  • Analytical Workflow :
    • HPLC with UV Detection : Use a C18 column and methanol/water gradient (e.g., 70:30 to 95:5) to separate impurities .
    • Calibration Curves : Compare impurity peak areas against a reference standard (e.g., 0.1–5% detection limit) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) using a 2³ factorial matrix to identify dominant factors .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to predict optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How can discrepancies between computational predictions and experimental data (e.g., spectral or crystallographic results) be resolved?

Methodological Answer:

  • Cross-Validation : Compare Density Functional Theory (DFT)-predicted NMR chemical shifts or bond lengths with experimental data .
  • Error Analysis : Quantify deviations (e.g., RMSD for crystallographic data) and refine computational parameters (e.g., basis sets or solvation models) .
  • Hybrid Methods : Integrate molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase spectra .

Q. What strategies are effective for modeling electronic properties relevant to material science applications?

Methodological Answer:

  • DFT Calculations : Analyze HOMO-LUMO gaps to predict optoelectronic behavior (e.g., bandgap ~2.5 eV for pigment applications) .
  • Charge-Transfer Studies : Use time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and compare with experimental λmax values .
  • Crystal Packing Analysis : Evaluate intermolecular interactions (π-π stacking, hydrogen bonding) via Hirshfeld surfaces derived from X-ray data .

Q. How can researchers design experiments to investigate thermal stability or degradation pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition thresholds .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., CO₂, aryl fragments) .
  • Accelerated Aging Studies : Expose the compound to elevated temperatures (e.g., 80°C for 72 hours) and monitor structural changes via XRD or FTIR .

Q. What computational tools are recommended for reaction path searches or mechanistic studies?

Methodological Answer:

  • Quantum Chemical Software : Use Gaussian or ORCA for transition-state optimization and intrinsic reaction coordinate (IRC) analysis .
  • Automated Reaction Prediction : Implement AI-driven platforms (e.g., ICReDD’s workflow) to screen reaction pathways and identify low-energy intermediates .
  • Kinetic Modeling : Apply microkinetic models to simulate rate-determining steps under varying conditions (e.g., solvent effects) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 2
Reactant of Route 2
7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

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